molecular formula C28H42O7 B055387 Hemibrevetoxin B CAS No. 122271-91-4

Hemibrevetoxin B

Numéro de catalogue: B055387
Numéro CAS: 122271-91-4
Poids moléculaire: 490.6 g/mol
Clé InChI: HINDCSLBLBWIIV-HWFPZXRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hemibrevetoxin B is a cyclic polyether neurotoxin originally isolated from the dinoflagellate Karenia brevis, the causative organism of Florida Red Tide. This compound is a valuable research tool for neuroscientists and toxicologists due to its potent and specific interaction with voltage-gated sodium channels (VGSCs). Hemibrevetoxin B acts as a neurotoxin site 5 agonist, binding to and modulating the activity of these crucial ion channels, leading to persistent activation and subsequent depolarization of neuronal membranes. Its primary research applications include the study of ion channel structure and function, the investigation of mechanisms underlying ciguatera and neurotoxic shellfish poisoning, and as a pharmacological probe for dissecting sodium channel subtypes in various cell and tissue models. The unique tricyclic structure of Hemibrevetoxin B also makes it a molecule of interest in synthetic chemistry and marine natural products research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

122271-91-4

Formule moléculaire

C28H42O7

Poids moléculaire

490.6 g/mol

Nom IUPAC

2-[[(1S,3R,6S,7R,9S,12R,14S,15S,17R,19R)-7-[(3Z)-hexa-3,5-dienyl]-6,15-dihydroxy-6,12-dimethyl-2,8,13,18-tetraoxatetracyclo[10.8.0.03,9.014,19]icosan-17-yl]methyl]prop-2-enal

InChI

InChI=1S/C28H42O7/c1-5-6-7-8-9-24-27(3,31)12-10-21-22(33-24)11-13-28(4)25(34-21)16-23-26(35-28)20(30)15-19(32-23)14-18(2)17-29/h5-7,17,19-26,30-31H,1-2,8-16H2,3-4H3/b7-6-/t19-,20+,21-,22+,23-,24-,25+,26+,27+,28-/m1/s1

Clé InChI

HINDCSLBLBWIIV-HWFPZXRZSA-N

SMILES

CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O

SMILES isomérique

C[C@@]12CC[C@H]3[C@@H](CC[C@]([C@H](O3)CC/C=C\C=C)(C)O)O[C@H]1C[C@@H]4[C@@H](O2)[C@H](C[C@H](O4)CC(=C)C=O)O

SMILES canonique

CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O

Synonymes

hemibrevetoxin B

Origine du produit

United States

Méthodes De Préparation

Sequential Coupling of Sulfonyl-Stabilized Oxiranyl Anions

The Mori and Furukawa group pioneered a linear synthesis route utilizing sulfonyl-stabilized oxiranyl anions (5b , 6b , 7b ) to construct the tetracyclic framework. The strategy begins with the monocyclic tetrahydropyran 4 , which undergoes sequential alkylation with oxiranyl anions to install ether linkages. Key steps include:

  • 6-endo cyclization of intermediates to form 6-membered rings.

  • Ring expansion of the 6,6,6-tricyclic system 34 to the 6,6,7-system 35 using trimethylsilyldiazomethane (TMSD).

A critical challenge was the installation of the oxepane ring in compound 38 , achieved through oxiranyl anion coupling followed by a second TMSD-mediated expansion. Stereoselective introduction of the tertiary methyl group in 41 was accomplished via chelation-controlled addition, yielding the tetracyclic intermediate 42a with all required stereocenters.

Outcomes and Limitations

  • Yield : 0.75% over 56 steps from D-mannose.

  • Advantage : High stereocontrol at C6, C12, and C15 positions.

  • Limitation : Linear approach necessitated extensive intermediate purification.

Intramolecular Allylic Tin-Aldehyde Condensation

BF3-Mediated Cyclization for Stereochemical Control

Nakata’s 1994 route employed allylic stannanes to construct the 7,7,6,6-tetracyclic skeleton via intramolecular condensation. The BF3·OEt2-promoted cyclization of γ-alkoxyallylstannane 24 yielded the tricyclic intermediate 6 with complete stereoselectivity. This method exploited Thorpe-Ingold effects to favor endo-transition states, ensuring correct ring junction configurations.

Key Innovations

  • Acetal Cleavage : Enabled synthesis of sterically hindered γ-alkoxyallylstannanes (e.g., 30 ).

  • Nicolaou’s Protocol : Utilized for installing α-vinyl aldehyde and (Z)-diene moieties in the final stages.

Desymmetrization of Centrosymmetric Diepoxide

Enantioselective Epoxide Hydrolysis

Hodgson’s 2001 work exploited molecular symmetry in diepoxide 1 , desymmetrizing it via enzymatic hydrolysis to yield chiral diol 2 . This intermediate was pivotal in constructing the AB dioxepane fragment of hemibrevetoxin B.

Table 1: Desymmetrization Efficiency

ParameterValue
SubstrateDiepoxide 1
CatalystAspergillus niger epoxide hydrolase
Enantiomeric Excess98% ee
Yield85%

Strategic Advantages

  • Atom Economy : Reduced step count by 40% compared to previous routes.

  • Scalability : Gram-scale production of 2 demonstrated.

Convergent Biomimetic Synthesis via Cascade Cyclization

Anti-Baldwin Epoxy Alcohol Cyclization

The 2003 convergent synthesis by Jamison and Kishi featured a biomimetic cascade cyclization of epoxy alcohol 39 . Key steps included:

  • Palladium-Catalyzed Coupling : Organozinc reagent 40 + alkenyl iodide 41 .

  • Electrophile-Promoted Cyclization : BF3·OEt2 induced 6-endo epoxide opening, forming the oxepane ring.

Performance Metrics

  • Steps : 39 (vs. 56 in linear routes).

  • Overall Yield : 4% (10-fold improvement).

  • Stereoselectivity : >20:1 for critical C9 and C14 centers.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

MethodStepsYieldKey Innovation
Oxiranyl Anion560.75%TMSD ring expansion
Allylic Stannane620.68%BF3-mediated cyclization
Desymmetrization342.1%Enzymatic hydrolysis
Convergent394.0%Cascade cyclization

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La thioguanine a un large éventail d'applications en recherche scientifique :

    Chimie : Elle est utilisée comme composé modèle dans les études sur les analogues de la purine et leurs réactions.

    Biologie : La thioguanine est utilisée dans les études sur la synthèse et le métabolisme de l'ADN et de l'ARN.

    Médecine : Elle est utilisée dans le traitement de diverses formes de leucémie, notamment la leucémie myéloïde aiguë, la leucémie lymphoïde aiguë et la leucémie myéloïde chronique. .

    Industrie : La thioguanine est utilisée dans l'industrie pharmaceutique pour la production d'agents antinéoplasiques.

Mécanisme d'action

La thioguanine exerce ses effets en entrant en compétition avec l'hypoxanthine et la guanine pour l'enzyme hypoxanthine-guanine phosphoribosyltransférase (HGPRTase). Elle est convertie en acide 6-thioguanilique (TGMP), qui atteint des concentrations intracellulaires élevées aux doses thérapeutiques. Cette incorporation dans l'ADN et l'ARN entraîne le blocage de la synthèse et du métabolisme des nucléotides puriques, inhibant ainsi la division et la croissance cellulaires.

Applications De Recherche Scientifique

Thioguanine has a wide range of scientific research applications:

Mécanisme D'action

Thioguanine exerts its effects by competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). It is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses. This incorporation into DNA and RNA results in the blockage of synthesis and metabolism of purine nucleotides, thereby inhibiting cell division and growth .

Comparaison Avec Des Composés Similaires

Structural Comparison
Compound Ring System Ring Count Stereocenters Key Structural Features
Hemibrevetoxin B 6/6/7/7 4 10 Tetracyclic, trans-fused ethers, minimal side chain
Brevetoxin B 6/7/8/8/6/7/8/6/7/8/6 11 23 Largest K. brevis polyether, extended ladder structure
Brevenal 6/7/7/6 4 8 Structural analog of H-BTX B; revised C26 stereochemistry via synthesis
Brevisin 5/6/6/6 4 N/A Smaller side chain, low sodium channel affinity
Tamulamides A/B 6/6/6/6 4 N/A Non-toxic, compete with brevetoxin-3 for binding

Key Observations :

  • H-BTX B has the fewest rings (4) among K. brevis polyethers, while brevetoxin B has the most (11) .
  • Brevenal shares a similar tetracyclic framework with H-BTX B but acts as a brevetoxin antagonist due to stereochemical differences .
Bioactivity and Binding Affinity
Compound Sodium Channel (Site 5) Affinity Toxicity (Fish LD₅₀) Functional Role
Hemibrevetoxin B Moderate (nM range) Not reported Partial agonist/antagonist activity
Brevetoxin B High (low nM) Lethal (ng/kg) Potent neurotoxin, persistent activation
Brevenal Low (μM range) Non-toxic Antagonizes brevetoxin effects
Tamulamides A/B Moderate (competes with PbTx-3) Non-toxic (≤200 nM) Binds Site 5 without toxicity

Key Observations :

  • Brevetoxins exhibit the highest sodium channel affinity and toxicity, while H-BTX B and Tamulamides show moderate binding without acute toxicity .
  • Brevenal’s antagonism highlights structural nuances influencing bioactivity: minor stereochemical changes (e.g., C26 configuration) reverse functional outcomes .

Key Observations :

  • H-BTX B has been synthesized via diverse strategies, including oxiranyl anion alkylation (Mori, 1997) and convergent epoxy alcohol cyclization (Holton, 2003) .
  • Brevetoxin B’s synthesis is far more laborious due to its 11-ring system and 23 stereocenters .

Q & A

Basic: What experimental methodologies are recommended for the structural elucidation of Hemibrevetoxin B?

Answer:
Structural determination of Hemibrevetoxin B requires a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, NOESY, HMBC) is critical for resolving its polycyclic ether framework. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography can confirm absolute stereochemistry if suitable crystals are obtained. For purity verification, use HPLC with UV/Vis or MS detection. Ensure all data align with literature benchmarks for marine ladder-frame polyethers .

Basic: How can researchers optimize the synthesis and purification of Hemibrevetoxin B in laboratory settings?

Answer:
Synthesis involves multi-step organic reactions, often employing modular strategies for constructing cyclic ether rings. Key steps include epoxidation, cyclization, and stereoselective oxidation. Purification requires reverse-phase HPLC or flash chromatography with gradient elution. Characterize intermediates and final products using NMR, HRMS, and IR. For reproducibility, document solvent ratios, temperature, and catalyst concentrations meticulously. Limit main-text experimental details to five representative procedures; archive additional protocols in supplementary materials .

Basic: What analytical techniques are most effective for detecting Hemibrevetoxin B in complex biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) for separation. Optimize MRM (multiple reaction monitoring) transitions for quantification. Validate methods using spike-recovery experiments in relevant matrices (e.g., algal extracts, marine tissue). Cross-validate with ELISA if antibodies are available. Report limits of detection (LOD) and quantification (LOQ) to ensure compliance with toxicological thresholds .

Advanced: How should researchers design experiments to investigate Hemibrevetoxin B’s mechanism of action on voltage-gated sodium channels?

Answer:
Employ patch-clamp electrophysiology on transfected HEK293 cells or neuronal models to assess channel modulation. Use step-pulse protocols to evaluate effects on activation/inactivation kinetics. Pair with fluorescent probes (e.g., Na⁺-sensitive dyes) for real-time ion flux measurements. Validate specificity via competitive binding assays with known channel inhibitors (e.g., tetrodotoxin). Include negative controls (e.g., toxin-free treatments) and statistical replicates (n ≥ 3). Correlate in vitro findings with in vivo toxicity assays in model organisms (e.g., zebrafish) .

Advanced: What strategies resolve contradictions in reported EC₅₀ values for Hemibrevetoxin B across studies?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell type, temperature, buffer composition). Conduct a meta-analysis of published data to identify confounding variables. Replicate key studies under standardized conditions, controlling for pH, ion concentration, and toxin purity. Use Bland-Altman plots or ANOVA to quantify variability. Publish negative results to clarify dose-response relationships. Cross-reference with structural analogs (e.g., brevetoxins) to infer structure-activity trends .

Advanced: How can computational modeling enhance the study of Hemibrevetoxin B’s binding dynamics?

Answer:
Apply molecular docking (e.g., AutoDock Vina) to predict interactions with sodium channels. Use homology modeling if crystal structures are unavailable. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze stability and conformational changes over time (≥100 ns). Validate predictions with mutagenesis studies targeting predicted binding residues. Compare results with experimental IC₅₀ data to refine forcefield parameters. Share simulation trajectories and scripts in open repositories for reproducibility .

Advanced: What ethical and safety protocols are essential when handling Hemibrevetoxin B in laboratory research?

Answer:
Follow institutional biosafety guidelines (BSL-2 minimum). Use fume hoods for toxin handling and solvent evaporation. Decontaminate waste with 10% bleach or autoclaving. Maintain detailed records of toxin inventories to prevent misuse. For in vivo studies, obtain ethics approval for animal models (e.g., IACUC). Disclose all hazards in manuscripts under a "Caution" subsection, including first-aid measures for accidental exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hemibrevetoxin B
Reactant of Route 2
Hemibrevetoxin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.